Delanzomib - 847499-27-8

Delanzomib

Catalog Number: EVT-287502
CAS Number: 847499-27-8
Molecular Formula: C21H28BN3O5
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delanzomib (formerly CEP-18770) is a potent, reversible, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the 20S proteasome. [, ] It acts by binding to the β5 subunit of the proteasome, preventing the degradation of ubiquitinated proteins and leading to cell cycle arrest and apoptosis. [, , ] This mechanism of action makes delanzomib a promising candidate for anticancer therapy.

Synthesis Analysis

While the specific synthesis methods for delanzomib are not explicitly detailed in the provided papers, its classification as a "boronate-based proteasome inhibitor" [] suggests a synthesis route involving the incorporation of a boronate moiety into the molecular structure. Boronate-based inhibitors often utilize boronic acid derivatives as starting materials, which react with specific functional groups on the target protein to form covalent or reversible bonds.

Mechanism of Action

Delanzomib primarily acts by inhibiting the chymotrypsin-like activity of the 20S proteasome. [, ] This inhibition occurs through binding to the β5 subunit, a key component responsible for protein degradation within the proteasome complex. [, , ] By blocking this activity, delanzomib prevents the breakdown of ubiquitinated proteins, leading to their accumulation within cells. [] This accumulation disrupts cellular homeostasis and triggers downstream apoptotic pathways, ultimately leading to cell death. [, ]

Applications
  • Anticancer Activity: Delanzomib exhibits potent antitumor activity against a variety of cancer cell lines, including multiple myeloma, [, , , ] hepatocellular carcinoma, [] cervical cancer, [] breast cancer, [, ] renal cancer, [] and osteosarcoma. []
  • Overcoming Drug Resistance: Delanzomib demonstrates the ability to overcome resistance to other proteasome inhibitors, such as bortezomib, in multiple myeloma cells. [, , ] This finding suggests its potential as a therapeutic option for patients who have developed resistance to existing treatments.
  • Synergistic Effects with Other Drugs: Delanzomib exhibits synergistic effects when combined with other anticancer agents, such as doxorubicin in cervical and breast cancer cells, [, ] and ritonavir in renal cancer cells. [] These synergistic interactions enhance the overall anticancer efficacy compared to single-drug treatments.

Properties

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.